molecular formula C23H33N3O5S2 B2611763 ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-29-2

ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2611763
CAS No.: 476628-29-2
M. Wt: 495.65
InChI Key: BLDMUVVKNDFESO-VHXPQNKSSA-N
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Description

Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzoyl chlorides, thiazole derivatives, and sulfonamides. The reaction conditions may involve:

    Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate may exhibit similar biological activities, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for further research in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as a catalyst or a stabilizer.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.

    Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide and sulfamethoxazole.

Uniqueness

Ethyl (2Z)-2-({4-[bis(2-methylpropyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, sulfonamide group, and benzoyl imino moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O5S2/c1-8-31-22(28)20-17(6)25(7)23(32-20)24-21(27)18-9-11-19(12-10-18)33(29,30)26(13-15(2)3)14-16(4)5/h9-12,15-16H,8,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDMUVVKNDFESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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